molecular formula C11H13N3O B1307310 1-(3-m-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine CAS No. 883547-44-2

1-(3-m-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine

Cat. No.: B1307310
CAS No.: 883547-44-2
M. Wt: 203.24 g/mol
InChI Key: UXKQDXMWEOAKMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-m-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine (CAS 883547-44-2) is a chemical compound with the molecular formula C11H13N3O and a molecular weight of 203.24 g·mol−1 . It is part of the 1,2,4-oxadiazole family, a class of heterocyclic compounds known for their significant potential in pharmacological research . These compounds are aromatic five-membered rings containing one oxygen and two nitrogen atoms, and they are stable heterocyclic synthons used in the development of novel bioactive molecules . As a building block in medicinal chemistry, this compound enables researchers to explore new chemical space in the development of tyrosine kinase inhibitors, which play a substantial role in cancer treatment research . The 1,2,4-oxadiazole scaffold is of considerable pharmaceutical interest, and its derivatives are investigated for a wide spectrum of biological activities, including antimicrobial, antitumor, anti-inflammatory, and antiviral properties . This product is listed as an irritant and should be handled with appropriate safety precautions . It is available for purchase through various global chemical suppliers for qualified research institutions . For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-7-4-3-5-9(6-7)10-13-11(8(2)12)15-14-10/h3-6,8H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXKQDXMWEOAKMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80390315
Record name 1-(3-m-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883547-44-2
Record name 1-(3-m-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Steps:

  • Amidoxime Formation: The precursor amidoxime is synthesized from the corresponding nitrile or other nitrogen-containing precursors.
  • O-Acylation: The amidoxime is reacted with an acyl chloride or activated carboxylic acid derivative to form an O-acyl amidoxime intermediate.
  • Cyclization: Intramolecular cyclocondensation under heating or catalytic conditions yields the 1,2,4-oxadiazole ring.
  • Introduction of Ethylamine Side Chain: The ethylamine substituent is either introduced via the amidoxime precursor or through subsequent functional group transformations.

Detailed Preparation Methods

Amidoxime and Acyl Chloride Cyclization

  • Procedure: Amidoximes react with acyl chlorides in the presence of bases such as pyridine or tetrabutylammonium fluoride (TBAF) to facilitate O-acylation and subsequent cyclization.
  • Advantages: This method is straightforward and yields the oxadiazole ring efficiently.
  • Limitations: Sometimes results in mixtures of products and requires careful purification.

Amidoxime and Activated Carboxylic Acid Derivatives

  • Reagents: Carboxylic acid esters (methyl, ethyl), anhydrides, or activated acids using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (dicyclohexylcarbodiimide), CDI (carbonyldiimidazole), TBTU, or T3P.
  • Conditions: Reactions typically occur at moderate temperatures (room temperature to ~80 °C) with bases such as triethylamine.
  • Yields: Reported yields range from moderate to excellent (35–97%), depending on the activating agent and reaction conditions.
  • Example: Using T3P as an activating agent at ~80 °C yields 87–97% of the oxadiazole product within 0.5–6 hours with easy work-up, though T3P is relatively expensive.

One-Pot Synthesis via Vilsmeier Reagent Activation

  • Method: Carboxylic acids are activated in situ by Vilsmeier reagents, which then react with amidoximes to form the oxadiazole ring in a one-pot procedure.
  • Benefits: Good to excellent yields (61–93%), simple purification, and use of readily available starting materials.
  • Drawbacks: Requires careful control of reaction conditions to avoid side reactions.

Alternative Methods

  • 1,3-Dipolar Cycloaddition: Reaction of nitriles with nitrile oxides to form 1,2,4-oxadiazoles, though less commonly applied for this specific compound.
  • Tandem Reactions: Recent methods involve tandem reactions of nitroalkenes with arenes and nitriles in superacidic media (e.g., triflic acid), yielding oxadiazoles rapidly but requiring acid-resistant substrates.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield Range (%) Reaction Time Advantages Limitations
Amidoxime + Acyl Chloride Pyridine or TBAF catalyst, room temp Moderate to High Few hours Simple, well-established Possible side products, purification needed
Amidoxime + Activated Acid (T3P) T3P, TEA, ~80 °C 87–97 0.5–6 hours High yield, easy work-up Expensive activating agent
Amidoxime + Carboxylic Acid Esters EDC, DCC, CDI, TBTU, reflux or RT 35–93 12 hours (reflux) Catalyst-free, aqueous medium possible Longer reaction time, variable yields
One-Pot Vilsmeier Activation Vilsmeier reagent, one-pot, moderate temp 61–93 Short to moderate Simple purification, one-pot Sensitive to conditions
Tandem Nitroalkene Reaction Nitroalkenes, TfOH, superacid, 10 min ~90 Very short (10 min) Very fast, excellent yields Requires acid-resistant substrates

Research Findings and Notes

  • The cyclization of amidoximes with acyl chlorides or activated carboxylic acids remains the most reliable and widely used method for synthesizing 1,2,4-oxadiazole derivatives, including 1-(3-m-Tolyl-oxadiazol-5-yl)-ethylamine.
  • The choice of activating agent and reaction conditions significantly affects yield and purity. For example, T3P activation provides excellent yields but at higher cost.
  • One-pot methods using Vilsmeier reagents offer operational simplicity and good yields, making them attractive for scale-up.
  • Alternative synthetic routes such as 1,3-dipolar cycloaddition and tandem reactions provide rapid access but may have substrate limitations.
  • Purification challenges are common due to the formation of side products and require chromatographic or recrystallization techniques.
  • The ethylamine substituent is typically introduced via the amidoxime precursor or through subsequent amination steps, depending on the synthetic route.

Chemical Reactions Analysis

1-(3-m-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amine derivatives .

Scientific Research Applications

Anticancer Activity

1-(3-m-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine and its derivatives have shown promising anticancer properties. Various studies have reported that certain 1,2,4-oxadiazole derivatives act as apoptosis inducers and exhibit cytotoxic effects against multiple cancer cell lines. For instance:

  • Maftei et al. (2020) synthesized derivatives that demonstrated moderate activity against several cancer cell lines with IC50 values indicating significant antiproliferative effects. Specifically, compounds with electron-withdrawing groups at the para position of aromatic rings were found to enhance biological activity .
  • Kumar et al. developed bis-1,2,4-oxadiazole-fused-benzothiazole derivatives that exhibited notable activity against A549 and MCF-7 cell lines with IC50 values comparable to established anticancer agents like combretastatin-A4 .

Inhibition of Carbonic Anhydrases

Another notable application of this compound is its potential as an inhibitor of carbonic anhydrases (CAs), which are implicated in various physiological processes and diseases, including cancer:

  • Recent studies have identified several 1,2,4-oxadiazole derivatives that selectively inhibit specific isoforms of carbonic anhydrases at nanomolar concentrations. For example, certain compounds showed inhibitory activity against hCA IX and hCA II with K_i values in the picomolar range .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties:

Modification Effect on Activity
Electron-withdrawing groupsEnhanced anticancer activity
Substitution patternAltered selectivity towards specific cancer cell lines
Linker lengthImpact on inhibitory potency against carbonic anhydrases

Synthesis and Evaluation

Several case studies have documented the synthesis and biological evaluation of this compound derivatives:

  • Abd el Hameid et al. reported synthesizing novel oxadiazole derivatives that exhibited significant cytotoxicity against MCF-7 and HCT-116 cancer cell lines. The most potent compounds showed IC50 values lower than those of reference drugs like Prodigiosin .

Clinical Implications

The clinical implications of these findings suggest that further development of this compound derivatives could lead to new therapeutic agents with improved efficacy and reduced side effects compared to existing treatments.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent on Oxadiazole Key Modifications Molecular Weight (g/mol) CAS Number References
1-(3-m-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine 3-methylphenyl (meta) Ethylamine side chain 239.71 (HCl salt) 883547-44-2
1-(3-o-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine 2-methylphenyl (ortho) Ortho-substituted tolyl group 239.71 (HCl salt) 883547-38-4
1-[3-(2-Chloro-phenyl)-oxadiazol-5-yl]-ethylamine HCl 2-chlorophenyl Electron-withdrawing Cl substituent 260.12 1604700-30-2
(S)-2-(1H-Imidazol-4-yl)-1-(3-methyl-oxadiazol-5-yl)-ethylamine 3-methyl Imidazole side chain; stereospecific (S)-configuration 294 (free base) Not provided
1-(3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine Benzyl Methanamine (shorter chain) and benzyl group 215.27 (free base) 1015846-51-1

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity and Solubility: The m-tolyl derivative exhibits moderate lipophilicity due to the methyl group’s electron-donating effect, enhancing membrane permeability compared to the 2-chlorophenyl analog, where the electron-withdrawing Cl reduces lipophilicity .
  • Hydrogen-Bonding Capacity: The ethylamine side chain in the m-tolyl compound provides a primary amine for hydrogen bonding, similar to the imidazole-containing analog . However, the imidazole moiety introduces additional hydrogen-bond donor/acceptor sites, which may enhance target binding .
  • Stereochemical Considerations :

    • The (S)-configured imidazole derivative () demonstrates the importance of stereochemistry in biological activity, a feature absent in the achiral m-tolyl compound .

Commercial and Research Status

  • In contrast, the imidazole derivative () and chloro-substituted analog () remain active in research pipelines, highlighting the preference for functionalized oxadiazoles in drug discovery .

Biological Activity

1-(3-m-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine is a synthetic organic compound characterized by a unique oxadiazole structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which are still under investigation. The oxadiazole moiety is known for its diverse pharmacological properties, including anticancer, antibacterial, and antifungal activities.

  • Molecular Formula : C₁₁H₁₃N₃O
  • Molecular Weight : 203.25 g/mol
  • CAS Number : 883547-44-2

The compound features a 3-methylphenyl group attached to an oxadiazole ring, contributing to its unique electronic properties and potential biological activities .

Anticancer Activity

Studies on related oxadiazole derivatives suggest significant anticancer properties. For instance:

  • Cytotoxicity : Certain derivatives have demonstrated IC50 values in the low micromolar range against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
  • Mechanism of Action : These compounds often induce apoptosis in cancer cells and inhibit cell proliferation by modulating signaling pathways and gene expression .

Antibacterial and Antifungal Activity

Oxadiazole derivatives have also been evaluated for their antibacterial and antifungal properties:

  • Antibacterial Effects : Similar compounds have shown effectiveness against various bacterial strains by inhibiting bacterial enzymes .
  • Antifungal Activity : Some derivatives have demonstrated activity against fungal pathogens like Rhizoctonia solani .

Table 1: Summary of Biological Activities of Oxadiazole Derivatives

Activity TypeCompound ExampleTarget Cell Line/OrganismIC50 (µM)Reference
AnticancerCompound AMCF-70.12 - 2.78
Compound BA54915.63
AntibacterialCompound CE. coli10.0
AntifungalCompound DRhizoctonia solani20.0

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cellular processes.
  • Cell Signaling Modulation : These compounds can influence various signaling pathways that regulate cell growth and apoptosis.
  • Bioisosteric Properties : The oxadiazole ring serves as a bioisostere for amides and esters, potentially enhancing the pharmacological profile of the compound .

Pharmacokinetics

While specific pharmacokinetic data for this compound is scarce, related oxadiazole derivatives have been studied for their absorption, distribution, metabolism, and excretion (ADME) properties. Understanding these parameters is essential for evaluating the therapeutic potential of new drugs derived from this scaffold.

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing 1-(3-m-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves cyclization reactions between amidoximes and activated carbonyl groups. For example, bromination of 5-(2-arylethenyl)-3-aryl-1,2,4-oxadiazoles followed by debromination in liquid ammonia can yield acetylene-substituted oxadiazoles, which may serve as precursors . Optimization factors include:

  • Catalyst selection : Triflic acid (TfOH) promotes regioselective hydroarylation of acetylene groups, forming ethenyl triflates with quantitative yields under mild conditions (room temperature, 1 hour) .
  • Solvent and temperature : Refluxing in dry toluene with pyridine as a base enhances reaction efficiency for oxadiazole ring formation .
  • Purification : Recrystallization from methanol or ethanol improves purity .

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Answer:
Characterization relies on spectroscopic and chromatographic methods:

  • NMR : 1^1H and 13^13C NMR identify aromatic protons (e.g., m-tolyl substituents) and ethylamine side-chain signals .
  • Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .
  • HPLC : Purity assessment using reverse-phase columns with UV detection at 254 nm .

Advanced: What computational approaches are used to study reaction mechanisms involving this oxadiazole derivative?

Answer:
Density Functional Theory (DFT) calculations are critical for probing cationic intermediates and regioselectivity. For instance:

  • Transition state analysis : DFT models explain triflic acid-mediated hydroarylation mechanisms, predicting stability of vinyl triflate intermediates .
  • Electron localization : Molecular orbital studies reveal charge distribution in the oxadiazole ring, influencing reactivity with electrophiles .

Advanced: How do structural modifications at the ethylamine moiety affect bioactivity, and what design strategies are effective?

Answer:

  • Substituent effects : Introducing electron-withdrawing groups (e.g., trifluoromethyl) enhances anticancer activity by increasing electrophilicity and membrane permeability .
  • Mannich base derivatives : Condensation with formaldehyde and secondary amines improves solubility and bioavailability, as shown in 1,3,4-thiadiazole hybrids .
  • Assay validation : IC50_{50} values from MTT assays (e.g., against MCF-7 cells) guide structure-activity relationships (SAR) .

Basic: What biological activities are reported for this compound, and what assay protocols are recommended?

Answer:

  • Anticancer activity : Evaluated via MTT assays using human cancer cell lines (e.g., 48-hour exposure, IC50_{50} calculation) .
  • Antioxidant potential : DPPH radical scavenging assays (IC50_{50} < 50 µM reported for oxadiazole analogs) .
  • Enzyme inhibition : Acetylcholinesterase (AChE) inhibition assays with Ellman’s method .

Advanced: How can contradictions in bioactivity data across studies be systematically addressed?

Answer:

  • Standardized protocols : Ensure consistent cell lines (e.g., HepG2 vs. MCF-7), exposure times, and solvent controls .
  • Metabolic stability : Assess degradation in PBS or simulated gastric fluid to rule out false negatives .
  • Computational validation : Compare docking scores (e.g., AutoDock Vina) with experimental IC50_{50} values to identify outliers .

Basic: What storage conditions ensure the stability of this compound?

Answer:

  • Temperature : Store at -20°C in amber vials to prevent photodegradation .
  • Humidity : Use desiccants (silica gel) to avoid hydrolysis of the oxadiazole ring .
  • Solvent : Dissolve in DMSO for long-term storage (≤6 months at -80°C) .

Advanced: What strategies improve solubility and bioavailability for in vivo studies?

Answer:

  • Salt formation : Synthesize hydrochloride salts via HCl gas treatment in anhydrous ether .
  • Prodrug design : Introduce ester groups (e.g., ethyl carboxylates) cleaved in vivo by esterases .
  • Nanocarriers : Encapsulate in PLGA nanoparticles (≤200 nm) to enhance circulation time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.